REACTION_CXSMILES
|
[O:1]1[CH2:6][CH:5]=[C:4]([C:7]2[C:8]([O:13][CH:14]3[CH2:17][N:16](C(OCC4C=CC=CC=4)=O)[CH2:15]3)=[N:9][CH:10]=[CH:11][N:12]=2)[CH2:3][CH2:2]1>[OH-].[OH-].[Pd+2].CCO>[NH:16]1[CH2:15][CH:14]([O:13][C:8]2[C:7]([CH:4]3[CH2:5][CH2:6][O:1][CH2:2][CH2:3]3)=[N:12][CH:11]=[CH:10][N:9]=2)[CH2:17]1 |f:1.2.3|
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Name
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benzyl 3-(3-(3,6-dihydro-2H-pyran-4-yl)pyrazin-2-yloxy)azetidine-1-carboxylate
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Quantity
|
490 mg
|
Type
|
reactant
|
Smiles
|
O1CCC(=CC1)C=1C(=NC=CN1)OC1CN(C1)C(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
|
37.5 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
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Name
|
|
Quantity
|
10 mL
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Type
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solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the reaction was filtered through CELITE®
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Type
|
WASH
|
Details
|
the cake was washed with EtOAc
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(C1)OC1=NC=CN=C1C1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.02 mmol | |
AMOUNT: MASS | 240 mg | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |